Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
Brand Name: Vulcanchem
CAS No.: 1943-97-1
VCID: VC21225582
InChI: InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2
SMILES: C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Molecular Formula: C22H24O2
Molecular Weight: 320.4 g/mol

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-

CAS No.: 1943-97-1

Cat. No.: VC21225582

Molecular Formula: C22H24O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- - 1943-97-1

Specification

CAS No. 1943-97-1
Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
IUPAC Name 4-[8-(4-hydroxyphenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenol
Standard InChI InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2
Standard InChI Key WWCSTJWKTAXUGJ-UHFFFAOYSA-N
SMILES C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Canonical SMILES C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator